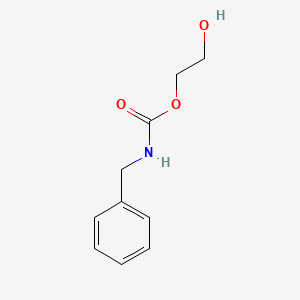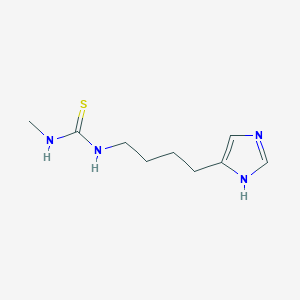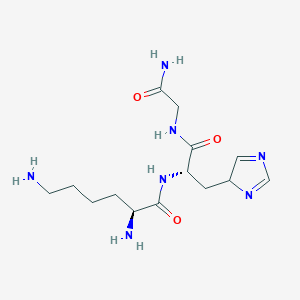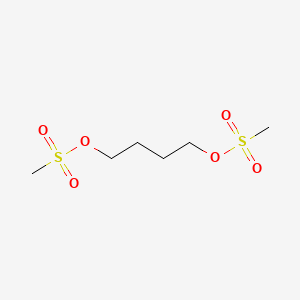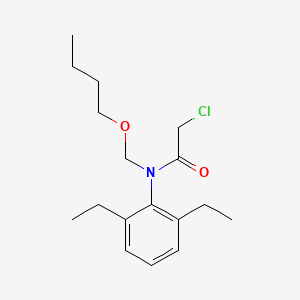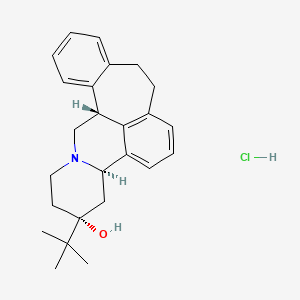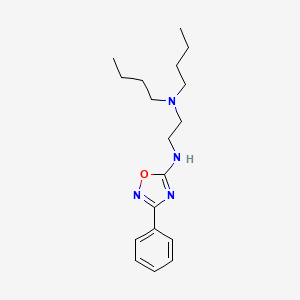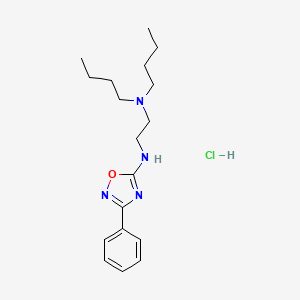
ブチロフェノン
概要
説明
Butyrophenones are compounds containing phenyl-1-butanone . They are used in various pharmaceuticals to treat psychiatric disorders such as schizophrenia, and also as antiemetics . Butyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It is a colorless liquid .
Synthesis Analysis
Butyrophenones can be synthesized through a Friedel–Crafts acylation of benzene with isobutyryl chloride . The reaction is performed using excess benzene as a replacement for a typical solvent and heat to reflux (88 °C) for a period of 3 hours .
Molecular Structure Analysis
The butyrophenone structure consists of a ketone flanked by a phenyl ring and a butyl chain . The molecular formula of Butyrophenone is C10H12O .
Chemical Reactions Analysis
Butyrophenones have been reported to provide effective migraine relief . They are also used in photoreactions, a broad variety of molecular transformations that are different from classical thermal chemistry .
Physical And Chemical Properties Analysis
Butyrophenone is a colorless liquid . It has a molecular weight of 148.20 g/mol .
科学的研究の応用
薬理学: 抗精神病薬
ブチロフェノンは、よく知られているハロペリドールを含むいくつかの抗精神病薬の核構造を形成しています 。これらの薬物は、統合失調症や双極性障害などの精神疾患の治療に使用されます。これらは脳内のドーパミン受容体を遮断することにより作用し、幻覚や妄想などの症状を軽減するのに役立ちます。しかし、その使用は、鎮静作用や錐体外路症状などの副作用に関連することがあります。錐体外路症状は、ドーパミン受容体遮断によって引き起こされる運動障害です。
生化学: ヒストン脱アセチル化酵素阻害
生化学では、ブチロフェノン誘導体は、真菌の休眠遺伝子の発現を誘導するために使用されてきました 。たとえば、植物病原菌Stagonospora nodorumの培養培地へのヒストン脱アセチル化酵素阻害剤の添加により、新規ブチロフェノン化合物が単離されました。このアプローチは、未開拓の天然物のリザーバーを探索し、遺伝子発現の調節を理解するために重要です。
光化学: 太陽エネルギー変換
光化学におけるブチロフェノンの役割は、クリーンエネルギー源としての太陽光の利用に関連しています 。光反応を受けることで、ブチロフェノンは、古典的な熱化学とは異なるさまざまな分子変換に関与することができます。これには、持続可能な合成と太陽エネルギーを用いたプロセスを開発する上で基本的なH原子移動とラジカル反応の研究が含まれます。
天然物: 二次代謝産物
ブチロフェノンの構造は、真菌が産生するいくつかの芳香族二次代謝産物に見られます 。これらの化合物は、植物病原体または植物保護剤として作用する可能性のある農業から、創薬のためのリード化合物として役立つ可能性のある医薬品まで、さまざまな用途の可能性を持っています。
化学教育: 実験室学習
ブチロフェノンは、化学における重要な概念を教えるために、教育の場でも使用されます 。光化学実験におけるモデル化合物として役立ち、光化学とラジカル反応の原理を理解するのに役立ちます。これらの実践的な実験室体験は、実践的なスキルを開発し、理論的な知識を強化するために不可欠です。
材料科学: 重合開始剤
材料科学では、ブチロフェノン誘導体は、ラジカル重合の開始剤として作用することができます 。この用途は、プラスチック、コーティング、接着剤など、さまざまな業界で使用される特定の特性を持つポリマーを作成するために不可欠です。
Safety and Hazards
作用機序
Mode of Action
Butyrophenones act as dopamine antagonists , blocking the action of dopamine at the D2 receptors . This blockade results in a reduction of dopamine neurotransmission, which can alleviate symptoms of psychosis and agitation . Butyrophenones may also inhibit catecholamine receptors and the reuptake of neurotransmitters .
Biochemical Pathways
It is known that they cause cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . They may antagonize the actions of glutamic acid within the extrapyramidal system .
Pharmacokinetics
The pharmacokinetics of Butyrophenones can vary depending on the specific drug. For instance, Haloperidol, a Butyrophenone derivative, is metabolized by several enzymes, including Cytochrome P450 1A2, Cytochrome P450 2D6, and Cytochrome P450 3A4 . The metabolism and elimination of Butyrophenones can affect their bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Butyrophenones’ action include a reduction in dopamine neurotransmission, which can help manage symptoms of psychosis, agitation, and irritability . The use of butyrophenones can lead to side effects such as sedation and extrapyramidal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyrophenones. For instance, factors such as the patient’s overall health, age, and concurrent medications can impact the drug’s effectiveness and the risk of side effects . Furthermore, economic factors may influence the use of Butyrophenones .
特性
IUPAC Name |
1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyrophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20384 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
495-40-9 | |
| Record name | Butyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYROPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYROPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of butyrophenones?
A1: Butyrophenones primarily act as dopamine D2 receptor antagonists. [, ] This means they bind to these receptors and block the action of dopamine, a neurotransmitter involved in various brain functions including mood, movement, and reward.
Q2: What are the downstream effects of butyrophenone-mediated D2 receptor antagonism?
A2: By antagonizing D2 receptors, butyrophenones can exert antipsychotic effects. [, ] They are also known to influence serotonin function, potentially contributing to their therapeutic effects in certain psychiatric disorders. []
Q3: How does the interaction of butyrophenones with D2 receptors differ from their interaction with serotonin receptors?
A3: While butyrophenones primarily act as D2 antagonists, their interaction with serotonin receptors is more complex. Some studies suggest they might modulate serotonin reuptake and postsynaptic serotonin function, influencing both depressive and aggressive behaviors. []
Q4: What is the relationship between butyrophenones and neuroleptic malignant syndrome (NMS)?
A4: Butyrophenones, especially those with strong D2 antagonism, can potentially induce neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. [] NMS is characterized by rigidity, fever, autonomic instability, and altered consciousness.
Q5: How does neuroleptic sensitivity, particularly in conditions like Lewy body dementia, influence the use of butyrophenones?
A5: Individuals with neuroleptic sensitivity, often observed in Lewy body dementia, are highly susceptible to severe extrapyramidal side effects, delirium, or NMS upon exposure to antidopaminergic agents like butyrophenones. [] This necessitates extreme caution and often leads to contraindications for butyrophenone use in such patients.
Q6: What is the basic chemical structure of butyrophenones?
A6: Butyrophenones are characterized by a phenyl ring linked to a butyrophenone moiety (a four-carbon chain with a ketone group) via a propyl chain. [, ] Various substituents can be attached to this core structure, leading to a diverse range of butyrophenone derivatives.
Q7: Can you provide examples of butyrophenone derivatives and their specific structural differences?
A7: Certainly. Haloperidol features a 4-chlorophenyl group attached to the piperidine ring and a fluorine atom at the 4' position of the butyrophenone moiety. [, ] Droperidol shares a similar structure but with a 1-[2-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one substituent. [] Spiperone contains a 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one substituent. [] These subtle structural variations contribute to differences in their pharmacological profiles.
Q8: How do structural modifications of butyrophenones influence their dopamine D2 receptor affinity and selectivity?
A8: Structural modifications, particularly in the piperidine or piperazine ring and the butyrophenone moiety, significantly impact D2 receptor affinity and selectivity. [, , ] For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the piperidine ring generally increase D2 affinity. []
Q9: How do conformationally constrained butyrophenones compare to their flexible counterparts in terms of activity and selectivity?
A9: Conformationally constrained butyrophenones, like those incorporating cycloalkanone structures, often display enhanced selectivity for specific dopamine and serotonin receptor subtypes compared to their more flexible analogs. [] This fine-tuning of receptor interactions holds promise for developing atypical antipsychotics with improved therapeutic profiles.
Q10: How does the presence of a tetralone moiety affect the antidopaminergic activity of butyrophenone analogs?
A10: Research on 3-(aminomethyl)tetralones as butyrophenone analogs suggests that the tetralone moiety might not be crucial for their antidopaminergic activity. [] Compounds containing this structural element were generally less potent than haloperidol, indicating that the butyrophenone pharmacophore plays a more dominant role.
Q11: What are the common challenges in formulating butyrophenones for pharmaceutical use?
A11: Butyrophenones often exhibit poor water solubility, hindering their formulation and bioavailability. [] Developing stable formulations that overcome this challenge and ensure adequate drug delivery is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


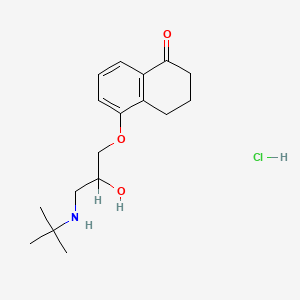


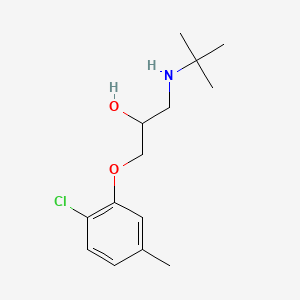

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
